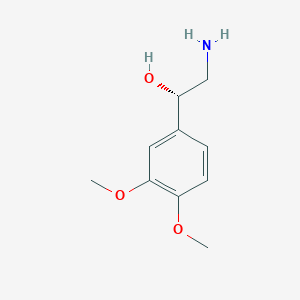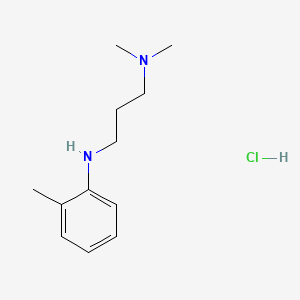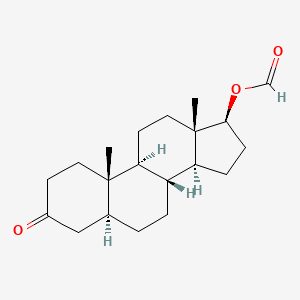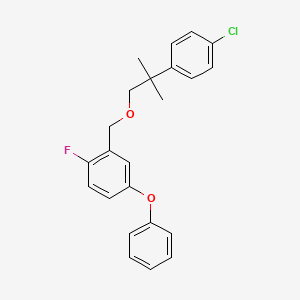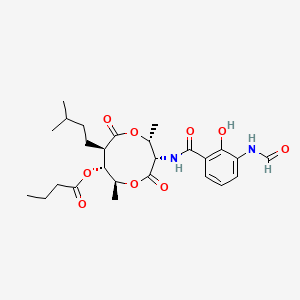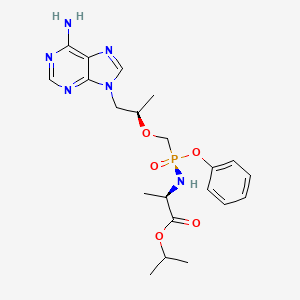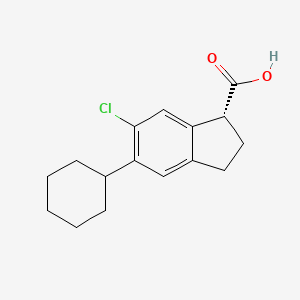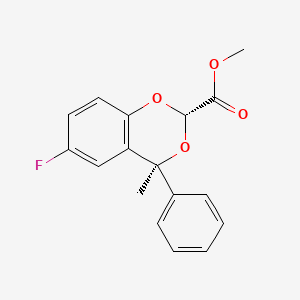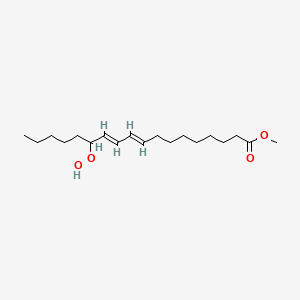
9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)- is a hydroperoxy fatty acid ester It is a derivative of linoleic acid, which is a polyunsaturated omega-6 fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)- typically involves the hydroperoxidation of linoleic acid followed by esterification. One common method involves the use of soybean lipoxygenase to catalyze the oxygenation of linoleic acid, resulting in the formation of 13-hydroperoxy-9,11-octadecadienoic acid. This intermediate can then be esterified to produce the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes, scaled up for larger yields. The use of bioreactors and optimized reaction conditions, such as controlled temperature and pH, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)- undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different products.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products such as 13-oxo-9,11-octadecadienoic acid and other oxidized fatty acids.
Reduction: 13-hydroxy-9,11-octadecadienoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)- has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Studied for its potential anti-cancer properties, particularly in targeting cancer stem cells.
Industry: Used in the production of bio-based materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)- involves its interaction with cellular components. The hydroperoxy group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can modulate various signaling pathways and induce oxidative stress in cells. In cancer research, this compound has been shown to inhibit the proliferation of cancer stem cells by regulating the c-Myc gene .
Comparison with Similar Compounds
Similar Compounds
9,11-Octadecadienoic acid, 13-hydroperoxy-, (E,E)-: The non-esterified form of the compound.
13-Hydroperoxy-9,11-octadecadienoic acid: Another hydroperoxy fatty acid with similar properties.
13-Hydroxy-9,11-octadecadienoic acid: The reduced form of the compound.
Uniqueness
9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)- is unique due to its esterified form, which can influence its solubility and reactivity. The presence of the hydroperoxy group makes it a valuable compound for studying oxidative processes and its potential therapeutic applications .
Properties
CAS No. |
32671-93-5 |
|---|---|
Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl (9E,11E)-13-hydroperoxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,13,16,18,21H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8+,16-13+ |
InChI Key |
WWBBEXJQOOTEIL-ZQHUEGGHSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=C/CCCCCCCC(=O)OC)OO |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



